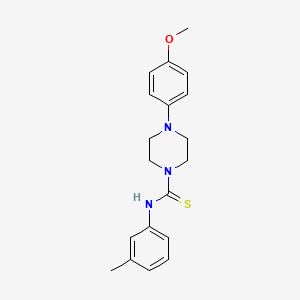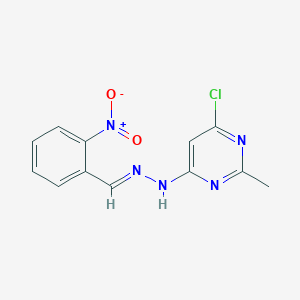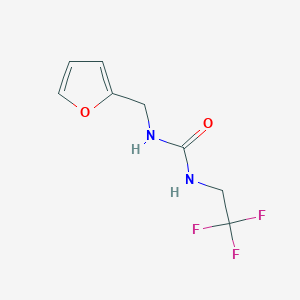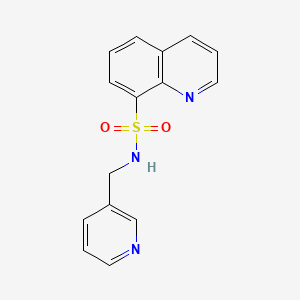![molecular formula C17H26N2O3S B5881055 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research as a pharmacological tool to study the effects of blocking certain receptors in the brain and nervous system. In
Mécanisme D'action
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine acts as a competitive antagonist at the 5-HT7 receptor, binding to the receptor and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which may have downstream effects on neurotransmitter release and neuronal activity. 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine also blocks the activity of the TRPV1 receptor by binding to a specific site on the receptor and preventing the binding of ligands that activate the receptor. This leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior in rats, suggesting that it may have anxiolytic effects. 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been shown to increase slow-wave sleep in rats, suggesting that it may have sedative effects. In addition, 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to decrease pain sensation and inflammation in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is its high potency and selectivity for the 5-HT7 receptor and TRPV1 receptor. This allows researchers to study the effects of blocking these receptors with high precision. Another advantage is its relatively low toxicity, which allows for its use in a wide range of experimental conditions. However, one limitation of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is its limited solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of new analogs of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine with improved pharmacological properties, such as increased solubility and selectivity for specific receptors. Another area of interest is the investigation of the effects of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine on other receptors and neurotransmitter systems, such as the dopaminergic and noradrenergic systems. Finally, the therapeutic potential of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine for the treatment of psychiatric and neurological disorders should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is widely used in scientific research to study the effects of blocking certain receptors in the brain and nervous system. It has been shown to be a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been shown to block the activity of the TRPV1 receptor, which is involved in pain sensation and inflammation. These findings suggest that 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine may have therapeutic potential for the treatment of psychiatric disorders such as depression and anxiety, as well as chronic pain conditions.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(4-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-7-9-17(10-8-16)23(20,21)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWLUXDITUUWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)

![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
